molecular formula C18H26Cl2N2O2 B1667407 4,4'-(Hexamethylenedioxy)dianiline dihydrochloride CAS No. 6889-02-7

4,4'-(Hexamethylenedioxy)dianiline dihydrochloride

Cat. No. B1667407
CAS RN: 6889-02-7
M. Wt: 373.3 g/mol
InChI Key: VPWOFQDPWACDJS-UHFFFAOYSA-N
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Description

Aniline, 4,4'-(hexamethylenedioxy)di-, dihydrochloride is a bioactive chemical.

Scientific Research Applications

Hemoglobin Binding Studies

4,4'-Methylenedianiline (MDA) and its analogues, including 4,4'-(Hexamethylenedioxy)dianiline, have been studied for their binding to hemoglobin. This research is crucial in understanding their biological availability and potential genotoxic intermediates. For instance, Sabbioni and Schütze (1998) investigated hemoglobin adducts in rats dosed with diamines, including MDA, to understand their carcinogenic potency and biological availability (Sabbioni & Schütze, 1998).

Polymer Science and Engineering

In the field of polymer science, derivatives of 4,4'-(Hexamethylenedioxy)dianiline dihydrochloride have been used extensively. For example, Hsiao, Yang, and Lo (1998) synthesized aromatic polyimides using diamine monomers derived from this compound, demonstrating its application in producing high-performance polymers with desirable properties like solubility and thermal stability (Hsiao, Yang, & Lo, 1998).

Elastomer Performance Enhancement

The use of dianiline curatives in polyacrylicester elastomer components has been researched to enhance their thermal and mechanical properties. Saha et al. (2018) explored how dianiline curatives affect the network structures and properties of elastomers, using various spectroscopic analyses (Saha et al., 2018).

Fluorescent Probes in Chemistry

4,4'-(Hexamethylenedioxy)dianiline dihydrochloride derivatives have been used to develop fluorescent probes. Hu et al. (2010) created compounds that exhibited on/off behavior for detecting specific metal ions, demonstrating the utility of these compounds in sensitive and selective chemical sensing (Hu et al., 2010).

properties

CAS RN

6889-02-7

Product Name

4,4'-(Hexamethylenedioxy)dianiline dihydrochloride

Molecular Formula

C18H26Cl2N2O2

Molecular Weight

373.3 g/mol

IUPAC Name

4-[6-(4-aminophenoxy)hexoxy]aniline;dihydrochloride

InChI

InChI=1S/C18H24N2O2.2ClH/c19-15-5-9-17(10-6-15)21-13-3-1-2-4-14-22-18-11-7-16(20)8-12-18;;/h5-12H,1-4,13-14,19-20H2;2*1H

InChI Key

VPWOFQDPWACDJS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OCCCCCCOC2=CC=C(C=C2)N.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1[NH3+])OCCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aniline, 4,4'-(hexamethylenedioxy)di-, dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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